molecular formula C7H8BrNS B1286582 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 226386-47-6

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1286582
CAS RN: 226386-47-6
M. Wt: 218.12 g/mol
InChI Key: DOZQOZIGEUPNHN-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a chemical compound with the CAS Number: 226386-47-6 . It has a molecular weight of 218.12 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives has been described in several studies . For instance, one study reported the design and synthesis of novel compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Molecular Structure Analysis

The linear formula of 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is C7H8BrNS . The InChI Code is 1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2 .


Physical And Chemical Properties Analysis

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a solid, semi-solid, or liquid compound .

Scientific Research Applications

Pharmacology

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has been used in pharmacological studies to design and synthesize novel compounds with potential therapeutic effects. For example, derivatives based on this compound’s skeleton have been evaluated for their biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of various molecules with potential medicinal properties. It has been involved in the synthesis of molecules aimed at improving electron acceptor characteristics compared to known drugs like ciprofloxacin .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling) .

properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZQOZIGEUPNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598402
Record name 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS RN

226386-47-6
Record name 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

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